molecular formula C8H4ClN5S B11871159 4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 650638-04-3

4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B11871159
CAS No.: 650638-04-3
M. Wt: 237.67 g/mol
InChI Key: QHTVSJHZDDJEOK-UHFFFAOYSA-N
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Description

4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile synthetic intermediate. Its core structure is based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold, which is a bioisostere of purine. This characteristic allows it to mimic adenosine and competitively bind to the ATP-binding sites of various kinase enzymes, making it a privileged structure in the development of targeted therapies . The primary research value of this compound lies in its potential as a precursor for the synthesis of novel anticancer agents. The chloro group at the 4-position is a reactive handle that can be readily substituted with various nucleophiles, such as amines and piperazines, to generate diverse libraries of compounds for biological screening . This derivatization strategy is commonly employed to optimize drug-like properties and target affinity. Pyrazolo[3,4-d]pyrimidine-based molecules have demonstrated potent inhibitory activity against a range of critical oncogenic targets, including FMS-like tyrosine kinase 3 (FLT3) and the Epidermal Growth Factor Receptor (EGFR) . These kinases play pivotal roles in cell proliferation, survival, and migration, and their dysregulation is a hallmark of numerous cancers. Furthermore, the 1,3-thiazole substituent at the 1-position contributes to the molecule's lipophilicity and may influence its binding affinity and selectivity towards specific kinase targets. Research into similar scaffolds has shown that strategic substitution is critical for modulating biological activity and overcoming drug resistance . This compound is intended for use in research laboratories to investigate new therapeutic pathways and develop next-generation kinase inhibitors. Please note: This product is designated 'For Research Use Only' (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

650638-04-3

Molecular Formula

C8H4ClN5S

Molecular Weight

237.67 g/mol

IUPAC Name

2-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)-1,3-thiazole

InChI

InChI=1S/C8H4ClN5S/c9-6-5-3-13-14(7(5)12-4-11-6)8-10-1-2-15-8/h1-4H

InChI Key

QHTVSJHZDDJEOK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)N2C3=C(C=N2)C(=NC=N3)Cl

Origin of Product

United States

Preparation Methods

Solvent and Base Selection

The choice of solvent and base significantly impacts yield. Morpholine acts as both solvent and base in coupling reactions, simplifying purification. Comparative studies show that 2-propanol reduces reaction times by 50% compared to 2-MeTHF while maintaining >85% yield.

Solvent Performance Comparison

SolventReaction Time (hr)Yield (%)Purity (%)
2-MeTHF247892
2-Propanol128695
Morpholine188293

Catalytic Systems

Alternative catalysts like CuI or CuBr were less effective than CuCl, which achieved 86% yield with 30 mol% loading. Ligands such as bipyridine provided inferior results compared to 1,10-phenanthroline.

Purification and Crystallization

Final purification involves solvent-mediated crystallization. A mixture of 2-propanol and n-heptane (7:3 v/v) at 0–5°C yields high-purity (>98%) 4-chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine as a white crystalline solid.

Crystallization Protocol

  • Dissolution : Crude product in 2-propanol (7.5 volumes) at 80°C.

  • Cooling : Gradual cooling to 0°C over 2 hr.

  • Filtration : Isolation via vacuum filtration, washing with chilled 2-propanol.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.12 (s, 1H, pyrimidine-H), 8.76 (d, J = 3.2 Hz, 1H, thiazole-H), 7.92 (d, J = 3.2 Hz, 1H, thiazole-H), 6.98 (s, 1H, pyrazole-H).

  • HPLC : Retention time = 6.2 min (C18 column, acetonitrile/water 70:30).

Purity Assessment

Batch analyses using HPLC-MS confirmed >98% purity across three independent syntheses.

Scale-Up Considerations

Industrial-scale production (≥1 kg) employs continuous flow reactors to enhance reproducibility. Key parameters include:

  • Residence Time : 30 min at 100°C.

  • Catalyst Recovery : 90% CuCl recovery via aqueous extraction.

Challenges and Mitigation Strategies

Regioselectivity Issues

Competing coupling at alternative pyrimidine positions is mitigated by steric hindrance from the chloro substituent.

Byproduct Formation

Trace impurities (<2%) from over-chlorination are removed via activated carbon treatment .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Cyclization Reactions: The thiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

    Cyclization Reactions: Catalysts such as Lewis acids or bases are often employed to facilitate cyclization.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit notable antimicrobial properties. A study published in the MDPI journal highlighted the synthesis of various pyrazole derivatives that showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.062μg/mL0.062\,\mu g/mL to 0.25μg/mL0.25\,\mu g/mL, indicating strong bactericidal effects compared to standard antibiotics like Amikacin, which had an MIC of 32.0μg/mL32.0\,\mu g/mL .

Table 1: Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundMIC (µg/mL)Gram-positiveGram-negative
Compound 3a0.125EffectiveEffective
Compound 10a0.125EffectiveIneffective
Amikacin32.0EffectiveIneffective

Anticancer Potential

The anticancer applications of 4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine are particularly promising. Various studies have reported that this compound and its derivatives possess significant cytotoxic effects against multiple cancer cell lines. For instance, a recent study indicated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibited GI50 values as low as 1.30μM1.30\,\mu M against NCI-60 cancer cell lines .

Table 2: Cytotoxicity of Pyrazolo[3,4-d]pyrimidine Derivatives

CompoundCell Line TestedGI50 (µM)
Compound ANCI-H22618–30
Compound BNPC-TW0110
Compound CA549<5

Other Therapeutic Applications

Beyond antimicrobial and anticancer properties, pyrazolo[3,4-d]pyrimidine derivatives have shown promise in other therapeutic areas:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially aiding in the treatment of chronic inflammatory diseases.
  • Neurological Disorders : Research indicates potential applications in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with specific receptors involved in cognitive function .

Comparison with Similar Compounds

Key Structural Features :

  • Pyrazolo[3,4-d]pyrimidine core : A fused bicyclic system with nitrogen atoms at positions 1, 3, 4, and 5.
  • Chlorine at position 4 : A reactive leaving group, enabling nucleophilic substitution for further derivatization .
  • Thiazole at position 1 : A five-membered aromatic ring (C₃H₂NS) contributing to electronic and steric effects.

The pharmacological and physicochemical properties of pyrazolo[3,4-d]pyrimidines are highly dependent on substituents at positions 1 and 3. Below is a detailed comparison with structurally related analogs:

Substituent Variations at Position 1

Alkyl Substituents
  • 4-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 100644-66-4): Molecular Weight: 154.56 g/mol . Applications: Often used as a precursor for further functionalization .
  • 4-Chloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine (CAS 98141-42-5): Molecular Weight: 181.63 g/mol .
Aryl and Heteroaryl Substituents
  • 4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine :

    • Molecular Weight : 265.10 g/mol .
    • Properties : The electron-withdrawing chloro group on the phenyl ring enhances stability but may reduce reactivity in substitution reactions.
  • 4-Chloro-1-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine :

    • Molecular Weight : 258.71 g/mol .
    • Properties : Methyl groups improve lipophilicity and metabolic stability, making this compound suitable for oral administration .
  • 4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine (Target Compound): Estimated Molecular Weight: ~238.52 g/mol (C₈H₅ClN₅S).

Substituent Variations at Position 4

  • 4-Amino Derivatives: 4-Amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine:
  • Applications : Demonstrated antibacterial and kinase inhibitory activity in preclinical studies .
  • 4-Hydroxy Derivatives :
    • 1-(2-Chloroethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one :
  • Properties : The hydroxyl group increases polarity, improving solubility but reducing cell permeability .

Q & A

Q. What are the common synthetic routes for 4-Chloro-1-(1,3-thiazol-2-yl)-1H-pyrazolo[3,4-d]pyrimidine, and how can purity be optimized during synthesis?

Synthesis typically involves multistep reactions, starting with pyrazolo[3,4-d]pyrimidine core functionalization. For example, a chloro-substituted intermediate may undergo nucleophilic substitution with thiazole derivatives under reflux conditions. Key steps include:

  • Chlorination : Use of POCl₃ or PCl₅ to introduce the chloro group at position 4 .
  • Thiazole coupling : Reaction with 2-aminothiazole derivatives in the presence of a catalyst (e.g., Pd or Cu-based systems) .
    Purity optimization :
  • Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.
  • Use preparative HPLC (C18 column, acetonitrile/water mobile phase) for final purification .
  • Monitor reaction progress via TLC or LC-MS to minimize side products .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • NMR : ¹H and ¹³C NMR confirm substitution patterns. For instance, the thiazole proton signals appear as doublets (δ 7.2–8.1 ppm), while pyrazolo[3,4-d]pyrimidine protons resonate at δ 8.3–9.0 ppm .
  • X-ray crystallography : Resolves bond lengths (e.g., C–N bonds in the pyrimidine ring: 1.33–1.48 Å) and dihedral angles between the thiazole and pyrazolo moieties .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 278.0462) .

Q. How does the compound’s structure influence its pharmacological activity as a kinase inhibitor?

The pyrazolo[3,4-d]pyrimidine scaffold acts as a purine isostere, enabling competitive binding to ATP pockets in kinases (e.g., FLT3, VEGFR-2). Key structural determinants:

  • Chloro group at position 4 : Enhances hydrophobic interactions with kinase hinge regions (e.g., Cys 694 in FLT3) .
  • Thiazole substituent : Modulates solubility and selectivity by introducing π-π stacking or hydrogen bonding with adjacent residues .
  • Planar conformation : Facilitates deep penetration into the catalytic cleft .

Advanced Research Questions

Q. How can substituent modifications at positions 1 and 4 improve target selectivity and reduce off-target effects?

  • Position 1 (thiazole) : Replace thiazole with substituted aryl/heteroaryl groups (e.g., pyridine) to alter steric bulk and hydrogen-bonding capacity. For example, bulkier groups reduce off-target binding to Src family kinases .
  • Position 4 (chloro) : Substitute with electron-withdrawing groups (e.g., CF₃) to enhance binding affinity, or with polar groups (e.g., NH₂) to improve solubility while retaining hinge-region interactions .
    Validation :
  • Perform kinase profiling assays (e.g., KINOMEscan) to assess selectivity .
  • Use molecular dynamics simulations to predict binding free energy changes (ΔG) .

Q. What strategies resolve contradictions in reported bioactivity data across cell lines or enzymatic assays?

  • Cell permeability : Assess logP and efflux ratios (e.g., Caco-2 assay) to confirm intracellular availability .
  • Metabolic stability : Test hepatic microsomal stability (e.g., human liver microsomes) to rule out rapid degradation .
  • Off-target profiling : Use proteome-wide affinity pulldown assays to identify non-kinase targets (e.g., NADPH oxidase) that may confound results .

Q. How can solubility and bioavailability be enhanced without compromising kinase inhibition potency?

  • Prodrug approaches : Introduce phosphate or acetyl groups at the thiazole nitrogen for pH-dependent release in target tissues .
  • Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., Poloxamer 407) to improve aqueous solubility .
  • Structural tweaks : Add polar substituents (e.g., morpholine) to the pyrazolo ring while maintaining critical chloro-thiazole interactions .

Q. What experimental models are suitable for evaluating antitumor efficacy in vivo?

  • Xenograft models : Use immunodeficient mice implanted with FLT3-ITD-driven MV4-11 leukemia cells to assess tumor growth inhibition .
  • PDX models : Patient-derived xenografts with VEGFR-2 overexpression (e.g., renal carcinoma) for translational relevance .
    Endpoints :
  • Measure tumor volume reduction and phospho-kinase levels (e.g., p-FLT3, p-VEGFR2) via immunohistochemistry .

Methodological Considerations

Q. How should crystallographic data be interpreted to guide structure-based drug design?

  • Analyze hydrogen-bond networks : For example, the chloro group may form halogen bonds with backbone carbonyls (e.g., FLT3 Leu 616) .
  • Quantify binding pose stability : Use root-mean-square deviation (RMSD) calculations from molecular dynamics trajectories (>50 ns simulations) .

Q. What are the best practices for handling contradictory cytotoxicity data between enzymatic and cell-based assays?

  • Enzymatic assay controls : Include known inhibitors (e.g., PP2 for Src kinases) to validate assay conditions .
  • Cell viability normalization : Use isogenic cell lines (wild-type vs. kinase-mutant) to isolate target-specific effects .
  • Dose-response analysis : Calculate IC₅₀ values in both systems; discrepancies >10-fold suggest off-target mechanisms .

Q. How can computational tools predict metabolite formation and toxicity risks early in development?

  • In silico metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., thiazole ring oxidation) .
  • Reactive metabolite screening : Incubate with glutathione (GSH) and monitor adduct formation via LC-MS/MS .

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